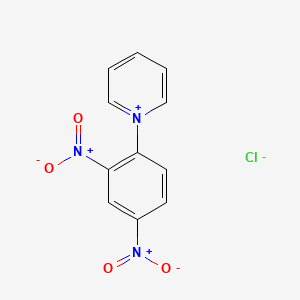

1-(2,4-Dinitrophenyl)pyridinium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16029. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2,4-dinitrophenyl)pyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N3O4.ClH/c15-13(16)9-4-5-10(11(8-9)14(17)18)12-6-2-1-3-7-12;/h1-8H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHMQTNGMUDVIY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884040 | |

| Record name | Pyridinium, 1-(2,4-dinitrophenyl)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4185-69-7 | |

| Record name | (2,4-Dinitrophenyl)pyridinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4185-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 1-(2,4-dinitrophenyl)-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004185697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4-Dinitrophenyl)pyridinium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridinium, 1-(2,4-dinitrophenyl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium, 1-(2,4-dinitrophenyl)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-dinitrophenyl)pyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,4-Dinitrophenyl)pyridinium Chloride (Zincke Salt)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2,4-Dinitrophenyl)pyridinium chloride, colloquially known as Zincke Salt, is a pivotal reagent in organic synthesis, primarily recognized for its role in the Zincke reaction.[1] This guide provides a comprehensive overview of its core properties, synthesis, and reactivity. As an electrophilic precursor, it facilitates the transformation of primary and secondary amines into valuable synthetic intermediates: N-substituted pyridinium salts and Zincke aldehydes, respectively.[1][2] The underlying mechanism, a mechanistically remarkable ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) pathway, is detailed herein.[2] We will explore its applications, from the synthesis of complex natural products to the development of novel electroactive materials, and provide field-proven experimental protocols for its synthesis and utilization.

Core Chemical Identity

Nomenclature and Identifiers

-

Systematic Name: this compound

Chemical Structure

The structure consists of a pyridinium cation, where the nitrogen atom is substituted with a 2,4-dinitrophenyl group, and a chloride anion. The electron-withdrawing nature of the dinitrophenyl ring renders the pyridinium ring highly electrophilic and susceptible to nucleophilic attack.

Physicochemical Properties

Zincke Salt is a stable, crystalline solid under standard conditions.[1] Its physical properties are summarized below.

| Property | Value | Source(s) |

| Appearance | Light yellow to orange crystalline powder.[3][4] | [3][4] |

| Physical State (20°C) | Solid | [3] |

| Melting Point | 191°C (decomposes) | [7] |

| Solubility | Soluble in protic and other highly polar solvents.[1] | [1] |

| Storage Temperature | Room temperature, recommended in a cool, dark place (<15°C).[3][4] | [3][4] |

Synthesis and Purification

The synthesis of this compound is the foundational first step of the Zincke reaction.[2] It is a direct and efficient process involving the reaction of pyridine with 2,4-dinitrochlorobenzene.[2][8]

Reaction Principle

This synthesis is a classic example of nucleophilic aromatic substitution. The nitrogen atom of pyridine acts as a nucleophile, attacking the electron-deficient carbon atom of 2,4-dinitrochlorobenzene that bears the chlorine atom. The strong electron-withdrawing effects of the two nitro groups facilitate the displacement of the chloride ion, leading to the formation of the stable pyridinium salt.

Synthesis Workflow Diagram

Detailed Experimental Protocol

Causality: Toluene is chosen as the solvent to allow for heating to a sufficient temperature to drive the reaction forward. The product is poorly soluble in toluene upon cooling, which facilitates its isolation. Recrystallization from ethanol is a standard purification method for such salts, leveraging differences in solubility at high and low temperatures to remove unreacted starting materials and byproducts.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dinitrochlorobenzene (1.0 eq) and pyridine (1.0 eq) in toluene (approx. 2.5 mL per gram of dinitrochlorobenzene).[8]

-

Heating: Heat the reaction mixture on a boiling water bath or heating mantle to reflux for several hours (e.g., 8 hours).[8]

-

Isolation: After the reaction period, allow the mixture to cool to room temperature. The product will precipitate out of the solution.[8]

-

Filtration: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold toluene to remove residual starting materials.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product as beige or yellow needles.[2][8]

Core Reactivity and Mechanism: The Zincke Reaction

The primary utility of Zincke Salt lies in its reactivity towards amines, a transformation named the Zincke reaction.[2] This process allows for the conversion of one pyridinium salt into another, or into a ring-opened aldehyde, depending on the nature of the amine nucleophile.

Overview: The Role as an Electrophilic Pyridine Precursor

Zincke salt is a unique electrophilic reagent that enables the synthesis of other pyridinium salts from primary amines.[1] The reaction proceeds with the expulsion of 2,4-dinitroaniline.[1]

Reaction with Primary Amines: Formation of New Pyridinium Salts

When heated with a primary amine (alkyl or aryl), Zincke salt undergoes a ring-opening and subsequent ring-closing sequence to generate a new N-substituted pyridinium salt.[1][2] This transformation is remarkably efficient for creating diverse pyridinium-based structures.

Reaction with Secondary Amines: Formation of Zincke Aldehydes

In contrast, the reaction with secondary amines does not lead to a new pyridinium salt. Instead, the process arrests after the ring-opening step, and subsequent hydrolysis of the terminal iminium group yields a 5-(dialkylamino)-2,4-pentadienal, known as a Zincke aldehyde.[1][2][9] These donor-acceptor dienes are versatile building blocks for the synthesis of other heterocyclic systems and natural products.[9]

The ANRORC Mechanism

The Zincke reaction is a classic illustration of an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) mechanism.[2]

-

Step 1 (Nucleophilic Addition): A primary amine molecule performs a nucleophilic attack on the highly electrophilic pyridinium ring of the Zincke salt.

-

Step 2 (Ring Opening): This addition leads to the opening of the pyridinium ring, forming an acyclic intermediate.[2]

-

Step 3 (Displacement): A second molecule of the primary amine adds to the intermediate, leading to the displacement and elimination of 2,4-dinitroaniline. This forms an intermediate known as a König salt.[2]

-

Step 4 (Ring Closing & Elimination): The König salt intermediate undergoes a cyclization, which is often the rate-determining step.[2] Subsequent proton transfer and elimination of an amine molecule result in the formation of the new, stable N-substituted pyridinium salt.[2]

Key Applications in Research and Development

The versatility of the Zincke reaction has led to its adoption in various fields of chemical synthesis.

-

Synthesis of Novel Pyridinium Salts and Heterocycles: The most direct application is the synthesis of pyridinium salts with diverse N-substituents, which are building blocks for more complex heterocyclic systems.[2][9]

-

Solid-Phase Synthesis: The reaction is amenable to solid-phase synthesis, where the primary amine is attached to a resin, allowing for streamlined synthesis and purification of pyridinium-containing compounds.[2]

-

Natural Product Synthesis: The Zincke reaction and the resulting Zincke aldehydes have been key steps in the total synthesis of complex natural products, such as strychnine and gelsemine.[9]

-

Development of Electroactive Materials: By reacting bis(Zincke salts) with aromatic diamines, researchers have constructed conjugated oligomers and macrocycles with unique redox properties, making them suitable for applications in molecular switches and data storage.[10]

-

Peptide Modification: Pyridinium salts can be used to derivatize peptides, introducing a fixed positive charge that can enhance their detection sensitivity in mass spectrometry.[11]

Experimental Protocols: A Representative Application

Zincke Reaction with a Primary Amine

This protocol describes a typical procedure for the reaction of Zincke salt with a primary amine to form a new pyridinium salt. The reaction kinetics are complex and can be influenced by factors such as pH and aniline concentration.[8] The overall reaction is often first-order with respect to the Zincke salt.[8]

Causality: Ethanol or an ethanol/water mixture is a common solvent choice as it effectively dissolves the polar Zincke salt and many primary amines.[10] Heating to reflux provides the necessary activation energy for the multi-step ANRORC mechanism to proceed. Anion exchange is sometimes performed post-synthesis to improve the solubility or crystallinity of the final product.

-

Reagent Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or an ethanol/water mixture.[10]

-

Amine Addition: Add the primary amine (a slight excess, e.g., 2.1 eq) to the solution.

-

Reaction Conditions: Heat the mixture to reflux and stir vigorously for a period ranging from several hours to days, monitoring the reaction progress by a suitable method (e.g., TLC, LC-MS).[10]

-

Workup: Upon completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.

-

Purification: The crude product can be purified by washing with a non-polar solvent like THF or ethyl acetate to remove the 2,4-dinitroaniline byproduct, followed by recrystallization or column chromatography.[10]

-

(Optional) Anion Exchange: If desired, the chloride salt can be dissolved in a water/methanol mixture and treated with a salt like ammonium hexafluorophosphate (NH₄PF₆) to precipitate the corresponding PF₆⁻ salt, which may have different physical properties.[10]

Handling, Storage, and Safety

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[12] Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][12] It is recommended to store in a dark place at temperatures below 15°C.[3][4]

-

Incompatibilities: The compound is incompatible with strong oxidizing agents.[4]

-

Hazard Classification: While one Safety Data Sheet (SDS) classifies it as not a hazardous substance under specific EU regulations[13], it is prudent to treat all chemical reagents with care. Other related compounds like pyridinium chloride are listed as harmful if swallowed and as skin/eye irritants.[14]

Conclusion

This compound is more than a simple chemical; it is a gateway to a rich and mechanistically fascinating area of organic chemistry. Its ability to act as an electrophilic handle for the functionalization of amines has cemented its role as an indispensable tool in the synthesis of a wide array of molecular architectures. From foundational heterocyclic chemistry to the frontiers of materials science and natural product synthesis, the legacy of the Zincke reaction and its eponymous salt continues to enable chemical innovation.

References

-

Wikipedia. Zincke reaction. [Link]

-

Vanderwal, C. D. (2016). Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines. The Journal of Organic Chemistry, 81(17), 7131-7149. [Link]

-

Juríček, M., et al. (2015). Efficient access to conjugated 4,4′-bipyridinium oligomers using the Zincke reaction: synthesis, spectroscopic and electrochemical properties. Organic & Biomolecular Chemistry, 13(46), 11264-11272. [Link]

-

Stefanowicz, P., et al. (2017). Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. Scientific Reports, 7, 10632. [Link]

-

Fisher Scientific. (2010). SAFETY DATA SHEET: Pyridinium chloride. [Link] (Note: This is for a related compound, but general handling principles apply).

-

Červený, L., et al. (1975). Reaction kinetics and mechanism of n-(2,4-dinitrophenyl)pyridinium chloride with aniline. Collection of Czechoslovak Chemical Communications, 40(11), 3506-3513. [Link]

-

All Chemistry. (2020). Zincke reaction: Basic concept & Reaction Mechanism. YouTube. [Link]

-

ResearchGate. Impact of pyridine incorporation into amino acids and peptide drugs. [Link]

-

Patsnap Synapse. What is the mechanism of Cetylpyridinium? [Link]

-

Deng, Z., et al. (2015). Ring-Opening Reaction of N-(2,4-Dinitrophenyl) Pyridinium Chloride by Ultraviolet Spectrum. Chinese Journal of Applied Chemistry, 32(12), 1379-1385. [Link]

-

National Center for Biotechnology Information. N-Amino Pyridinium Salts in Organic Synthesis. [Link]

-

Carl ROTH. (2023). Safety Data Sheet: Pyridine. [Link]

-

Houk, K. N., & Vanderwal, C. D. (2015). Unraveling the Mechanism of Cascade Reactions of Zincke Aldehydes. Journal of the American Chemical Society, 137(12), 4111-4120. [Link]

-

Harman, W. D., et al. (2018). A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2-Aminodihydropyridinium Complexes. Organometallics, 37(15), 2444-2447. [Link]

-

MDPI. Click Chemistry in Peptide-Based Drug Design. [Link]

-

Wikipedia. Cetylpyridinium chloride. [Link]

-

National Center for Biotechnology Information. The Role of Counter-Ions in Peptides—An Overview. [Link]

-

ResearchGate. The Zincke reaction. A review. [Link]

-

National Center for Biotechnology Information. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance. [Link]

-

National Center for Biotechnology Information. Antimicrobial Cetylpyridinium Chloride Causes Functional Inhibition of Mitochondria as Potently as Canonical Mitotoxicants, Nanostructural Disruption of Mitochondria, and Mitochondrial Ca2+ Efflux in Living Rodent and Primary Human Cells. [Link]

-

National Center for Biotechnology Information. Infrared spectra of the 1-pyridinium (C5H5NH+) cation and pyridinyl (C5H5NH and 4-C5H6N) radicals isolated in solid para-hydrogen. [Link]

-

Royal Society of Chemistry. Spectroscopic, structural and photophysical characterization of chloro-bridged iridium(iii) and rhodium(iii) dinuclear complexes with 1-phenyl-1H-pyrazole and their analogues with 1-(2,4-difluorophenyl). [Link]

-

The Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

-

ScienceDirect. Virucidal activity and mechanism of action of cetylpyridinium chloride against SARS-CoV-2. [Link]

-

Oda, R., & Mita, S. (1963). Kinetics of the Reaction of N-Arylpyridinium Chloride with Anilines. Bulletin of the Chemical Society of Japan, 36(1), 103-104. [Link]

Sources

- 1. Zincke salt - Enamine [enamine.net]

- 2. Zincke reaction - Wikipedia [en.wikipedia.org]

- 3. This compound | 4185-69-7 | TCI Deutschland GmbH [tcichemicals.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. 1-(2,4-Dinitrophenyl)pyridiniumchlorid | 4185-69-7 [m.chemicalbook.com]

- 8. CCCC 1973, Volume 38, Issue 11, Abstracts pp. 3506-3510 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Efficient access to conjugated 4,4′-bipyridinium oligomers using the Zincke reaction: synthesis, spectroscopic and electrochemical properties - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02211H [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. tcichemicals.com [tcichemicals.com]

- 14. uprm.edu [uprm.edu]

An In-depth Technical Guide to the Mechanism of Action of 1-(2,4-Dinitrophenyl)pyridinium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Dinitrophenyl)pyridinium chloride (DNPC), a member of the Zincke salt family, is a highly reactive pyridinium salt. Its electrophilic nature, stemming from the electron-withdrawing 2,4-dinitrophenyl group attached to the pyridinium nitrogen, makes it a valuable tool in organic synthesis and a subject of interest in chemical biology. This guide provides a comprehensive overview of the core mechanisms governing the reactivity of DNPC, with a particular focus on its interactions with amine and thiol nucleophiles, which are of significant relevance in biological systems.

Core Mechanism of Action: The Zincke Reaction

The primary and most well-documented reaction of DNPC is the Zincke reaction, a process that involves the transformation of a pyridine into a new pyridinium salt. This reaction proceeds via an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism.[1]

Reaction with Primary Amines

When DNPC reacts with a primary amine, the amine nitrogen acts as a nucleophile, attacking the electrophilic C2 or C6 position of the pyridinium ring. This initial nucleophilic addition leads to the opening of the pyridine ring, forming an intermediate known as a König salt. A second molecule of the primary amine then displaces the 2,4-dinitroaniline leaving group, and subsequent cyclization and proton transfer steps lead to the formation of a new N-substituted pyridinium salt.[1]

The key steps of the Zincke reaction with a primary amine are:

-

Nucleophilic Attack: The primary amine attacks the pyridinium ring.

-

Ring Opening: The pyridinium ring opens to form a glutacondialdehyde derivative intermediate (König salt).

-

Displacement: A second equivalent of the amine displaces the 2,4-dinitroaniline.

-

Ring Closure and Rearomatization: The intermediate cyclizes and eliminates a proton to form the final, stable pyridinium salt.

Reaction with Secondary Amines: Formation of Zincke Aldehydes

The reaction of DNPC with secondary amines follows a different pathway, leading to the formation of so-called "Zincke aldehydes". In this case, after the initial nucleophilic attack and ring opening, the intermediate iminium ion is hydrolyzed to an aldehyde. This reaction provides a valuable synthetic route to highly functionalized dienals.[1]

Interaction with Biologically Relevant Nucleophiles: The Case of Thiols

The high reactivity of DNPC towards amines suggests that it will also react with other potent biological nucleophiles, such as the thiol group of cysteine residues in proteins. While the detailed mechanism of DNPC with thiols is not as extensively documented as the classical Zincke reaction, evidence from related pyridinium salts strongly supports a rapid reaction.

Proposed Mechanism of Thiol Addition

Based on the reactivity of other pyridinium salts with thiols, the interaction of DNPC with a thiol, such as the side chain of a cysteine residue, is proposed to proceed via a direct nucleophilic aromatic substitution (SNAr) type mechanism.[2] The highly nucleophilic thiolate anion attacks the electron-deficient pyridinium ring, leading to the displacement of the 2,4-dinitrophenyl group and the formation of a pyridinium-thioether conjugate.

Recent studies on the reaction of fluorinated pyridinium salts with cysteine have demonstrated that this type of arylation can be extremely rapid, with rate constants in the order of 100 M-1s-1.[3] This high reactivity is attributed to the electrophilicity of the pyridinium ring and the potent nucleophilicity of the thiolate anion.

Quantitative Data

The following table summarizes key quantitative data related to the reactivity of DNPC and related compounds.

| Parameter | Value | Nucleophile | Conditions | Reference |

| Reaction Type | Zincke Reaction (ANRORC) | Primary Amines | Varies (often elevated temp.) | [1] |

| Reaction Type | Zincke Aldehyde Formation | Secondary Amines | Varies | [1] |

| Second-order rate constant (k) | ~100 M-1s-1 | Cysteine | Mild, aqueous buffer | [3] |

Experimental Protocols

Protocol 1: Monitoring the Zincke Reaction with a Primary Amine by UV-Vis Spectrophotometry

This protocol allows for the kinetic analysis of the Zincke reaction by monitoring the changes in the UV-Vis absorption spectrum over time.

Materials:

-

This compound (DNPC)

-

Primary amine of interest (e.g., aniline, benzylamine)

-

Anhydrous solvent (e.g., acetonitrile, ethanol)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

Procedure:

-

Prepare stock solutions of DNPC and the primary amine in the chosen solvent.

-

Equilibrate the spectrophotometer and the cuvette holder to the desired reaction temperature.

-

In a quartz cuvette, mix the solvent and the DNPC stock solution to the desired final concentration.

-

Initiate the reaction by adding the primary amine stock solution to the cuvette, ensuring rapid mixing.

-

Immediately begin recording the UV-Vis spectra at regular time intervals. The formation of the König salt intermediate and the final pyridinium product can be monitored by the appearance of new absorption bands.[4]

-

Analyze the kinetic data by plotting the absorbance at a specific wavelength against time to determine the reaction rate.

Protocol 2: Synthesis of a Zincke Aldehyde

This protocol provides a general procedure for the synthesis of a Zincke aldehyde from a secondary amine.

Materials:

-

This compound (DNPC)

-

Secondary amine (e.g., piperidine, morpholine)

-

Solvent (e.g., ethanol, water)

-

Base (e.g., triethylamine)

-

Silica gel for column chromatography

Procedure:

-

Dissolve DNPC in the chosen solvent.

-

Add the secondary amine (at least 2 equivalents) and the base to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to hydrolyze the intermediate iminium salt to the aldehyde.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the organic layer, concentrate the solvent, and purify the crude product by silica gel column chromatography to isolate the Zincke aldehyde.[1]

Applications in Research and Drug Development

The unique reactivity of DNPC makes it a valuable tool in various scientific disciplines.

-

Organic Synthesis: The Zincke reaction is a powerful method for the synthesis of a wide variety of functionalized pyridinium salts and Zincke aldehydes, which are versatile building blocks in organic chemistry.[1]

-

Bioconjugation: The reaction of DNPC with primary amines has been adapted for solid-phase synthesis to create peptide-bipyridinium conjugates, demonstrating its potential in bioconjugation chemistry.

-

Chemical Biology and Proteomics: The high reactivity of pyridinium salts towards cysteine suggests that DNPC could be developed as a chemical probe for labeling and identifying reactive cysteine residues in proteins.[3] This has significant implications for studying protein function, identifying drug targets, and developing novel therapeutic agents.

Conclusion

This compound exhibits a rich and versatile chemistry, dominated by the Zincke reaction with amine nucleophiles. The well-established ANRORC mechanism provides a reliable pathway for the synthesis of diverse pyridinium salts and Zincke aldehydes. Furthermore, the anticipated high reactivity of DNPC towards biological thiols opens up exciting possibilities for its application as a tool in chemical biology and drug discovery for the selective modification of proteins. Further research into the precise mechanism and kinetics of the reaction with thiols will undoubtedly expand the utility of this fascinating molecule.

References

- Zincke reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Zincke_reaction]

- Chen, L., Willcock, H., Wedge, C. J., Hartl, F., Colquhoun, H. M., & Greenland, B. W. (2016). Efficient access to conjugated 4,4′-bipyridinium oligomers using the Zincke reaction: synthesis, spectroscopic and electrochemical properties. Organic & Biomolecular Chemistry, 14(3), 975-981. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c5ob02211h]

- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7b9e7f62e6d0001a3b9d8]

- Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts - ResearchGate. [URL: https://www.researchgate.

- Evidence for the formation of adducts and S-(carboxymethyl)cysteine on reaction of alpha-dicarbonyl compounds with thiol groups on amino acids, peptides, and proteins - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12889948/]

- Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional - Benchchem. [URL: https://www.benchchem.com/application-notes/110/protocol-for-nucleophilic-substitution-on-the-pyridine-ring-application-notes-for-researchers-and-drug-development-professional]

- Change in UV–vis absorption spectra on disulfide/thiolate ligand... - ResearchGate. [URL: https://www.researchgate.net/figure/Change-in-UV-vis-absorption-spectra-on-disulfide-thiolate-ligand-exchange-reaction_fig2_260775833]

- Reactivity of alkynylthiopyridinium salts towards thiols. - ResearchGate. [URL: https://www.researchgate.net/publication/334542389_Reactivity_of_alkynylthiopyridinium_salts_towards_thiols]

- DNAcycP: a deep learning tool for DNA cyclizability prediction - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35288750/]

- Click Chemistry Enables Rapid Development of Potent sEH PROTACs Using a Direct-to-Biology Approach | bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2023.05.18.541314v1]

- Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6484345/]

- Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c00841]

- Cysteine-specific Chemical Proteomics: From Target Identification to Drug Discovery - CHIMIA. [URL: https://chimia.ch/chimia/article/view/2016_764]

- Reactions of Thiols - Chemistry Steps. [URL: https://www.chemistrysteps.com/reactions-of-thiols/]

- Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry - bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2021.06.24.449791v1]

- Monitoring Fast Chemical Reactions Application Note - PerkinElmer. [URL: https://www.perkinelmer.com/resources/application-notes/monitoring-fast-chemical-reactions.html]

- Rapid Electrophilic Cysteine Arylation with Pyridinium Salts | Bioconjugate Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.bioconjchem.2c00419]

- Kinetics and mechanism of the addition of nucleophiles to alpha,beta-unsaturated thiol esters - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16901114/]

- GNPS for GC-MS in biology: using molecular networks for compound discovery in dart frogs. [URL: https://www.youtube.

- The simulated UV/Vis absorption spectra for the thiol, thione and... - ResearchGate. [URL: https://www.researchgate.net/figure/The-simulated-UV-Vis-absorption-spectra-for-the-thiol-thione-and-zwitterionic-forms-of_fig3_378085025]

- Cysteine-specific Chemical Proteomics: From Target Identification to Drug Discovery. [URL: https://pubmed.ncbi.nlm.nih.gov/28661335/]

- Synthesis of N-arylpyridinium salts bearing a nitrone spin trap as potential mitochondria-targeted antioxidants - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4839110/]

- Chemical proteomic identification of functional cysteines with atypical electrophile reactivities - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6483576/]

- Unanticipated Reactivity toward Nucleophilic Attack in the Synthesis of Saccharyl-1,3,4-Thiadiazolyl Conjugates: Structure and Mechanistic Insights - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4769612/]

- Evidence for the Formation of Adducts and S -(Carboxymethyl)cysteine on Reaction of α-Dicarbonyl Compounds with Thiol Groups on Amino Acids, Peptides, and Proteins | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/10850935_Evidence_for_the_Formation_of_Adducts_and_S-Carboxymethylcysteine_on_Reaction_of_a-Dicarbonyl_Compounds_with_Thiol_Groups_on_Amino_Acids_Peptides_and_Proteins]

- Nucleophilic substitution of pyridine - YouTube. [URL: https://www.youtube.

- Interaction between Cu and Thiols of Biological and Environmental Importance: Case Study Using Combined Spectrophotometric/Bathocuproine Sulfonate Disodium Salt Hydrate (BCS) Assay - MDPI. [URL: https://www.mdpi.com/1422-0067/24/13/10803]

- Biocompatible Chemistry: A Plug-and-Play Toolbox for Chemical Biology Research. [URL: https://onlinelibrary.wiley.com/doi/10.1002/cbic.202300511]

- New protocol for Concentration Through Kinetics (CTK)! - LigandTracer. [URL: https://www.ridgeview.

- Spectroscopic and Computational Characterization of the NO Adduct of Substrate-Bound Fe(II) Cysteine Dioxygenase: Insights into the Mechanism of O2 Activation - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3005994/]

- Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8255013/]

- In Silico Metabolomics Tools to Illuminate the "Dark Matter" of the Metabolomics - YouTube. [URL: https://m.youtube.

- Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones - Unibo. [URL: https://amsacta.unibo.it/6755/1/dipro_23022022_121115_Disentangling%20the%20Puzzling%20Regiochemistry%20of%20Thiol%20Addition%20to%20o-Quinones.pdf]

- Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra05886k]

- The solid-phase Zincke reaction: preparation of omega-hydroxy pyridinium salts in the search for CFTR activation - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11758872/]

- Reactions of thiols - YouTube. [URL: https://www.youtube.

- Quaternization of Vinyl/Alkynyl Pyridine Enables Ultrafast Cysteine‐Selective Protein Modification and Charge Modulation - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5485172/]

- Cysteine Counting via Isotopic Chemical Labeling for Intact Mass Proteoform Identifications in Tissue - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8349281/]

- (PDF) Enhancing multiplexed cysteine chemoproteomics by uniting FragPipe with solid-phase compatible dialkoxydiphenylsilane reagents - ResearchGate. [URL: https://www.researchgate.

Sources

An In-depth Technical Guide to the Electrophilic Nature of 1-(2,4-Dinitrophenyl)pyridinium Chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have frequently encountered the need for robust and versatile reagents in the synthesis of complex molecular architectures. Among these, 1-(2,4-dinitrophenyl)pyridinium chloride (DNP-PC), colloquially known as a Zincke salt, stands out for its unique electrophilic character and its utility in the facile construction of N-substituted pyridinium moieties. This guide is born out of a necessity to consolidate the fundamental principles, practical applications, and mechanistic intricacies of DNP-PC, providing a comprehensive resource for researchers aiming to leverage its reactivity in their synthetic endeavors. The narrative herein is structured not as a rigid protocol but as a logical exploration of the molecule's properties, designed to foster a deeper understanding and inspire innovative applications.

The Genesis of Electrophilicity: Unpacking the Molecular Architecture of this compound

The remarkable electrophilicity of this compound is not an accidental attribute but a deliberate consequence of its electronic and structural features. To appreciate its reactivity, we must first dissect the contributions of its constituent parts: the pyridinium ring and the 2,4-dinitrophenyl group.

The pyridinium cation, by its inherent nature, possesses a degree of electrophilicity. The quaternization of the nitrogen atom withdraws electron density from the aromatic ring, rendering the α- and γ-positions susceptible to nucleophilic attack. However, it is the attachment of the 2,4-dinitrophenyl (DNP) group to the pyridinium nitrogen that dramatically amplifies this electrophilic character.

The DNP group is a powerful electron-withdrawing moiety due to the combined inductive and resonance effects of the two nitro groups. These groups pull electron density from the phenyl ring, which in turn strongly withdraws electron density from the pyridinium nitrogen. This "electron sink" effect creates a highly electron-deficient pyridinium ring, priming it for reaction with a wide range of nucleophiles.[1]

This heightened electrophilicity is the cornerstone of the Zincke reaction, a powerful transformation that allows for the conversion of pyridines into N-substituted pyridinium salts.[2]

Physical and Spectroscopic Characterization:

This compound is typically a white to light yellow, stable crystalline solid.[1] It is soluble in polar protic solvents like water and alcohols, and its solubility in organic solvents can be enhanced through anion exchange.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈ClN₃O₄ | [3] |

| Molecular Weight | 281.65 g/mol | [3] |

| Melting Point | 199–202 °C | [3] |

The Zincke Reaction: A Mechanistic Deep Dive into Pyridinium Ring Transformation

The quintessential reaction showcasing the electrophilic nature of DNP-PC is the Zincke reaction. This process facilitates the transformation of a pyridine ring into a new pyridinium salt by reacting DNP-PC with a primary or secondary amine.[4] The reaction with primary amines results in the formation of a new N-substituted pyridinium salt, while secondary amines lead to the formation of so-called "Zincke aldehydes."[4]

The mechanism of the Zincke reaction with primary amines is a fascinating cascade of events, often described as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism.[2]

The ANRORC Mechanism in Detail:

-

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of a primary amine at the C2 position of the highly electrophilic pyridinium ring of DNP-PC. This addition breaks the aromaticity of the pyridine ring, forming a dihydropyridine intermediate.

-

Ring Opening: The unstable dihydropyridine intermediate undergoes a spontaneous ring-opening, driven by the release of ring strain and the formation of a more stable conjugated system. This results in the formation of a glutacondialdehyde derivative, an open-chain intermediate known as a König salt.

-

Amine Exchange: A second molecule of the primary amine then displaces the 2,4-dinitroaniline from the intermediate. 2,4-dinitroaniline is a good leaving group due to the stabilizing effect of the two nitro groups on the resulting anion.

-

Ring Closing: The newly formed open-chain intermediate, now bearing the desired N-substituent, undergoes an intramolecular cyclization. This step is often the rate-determining step of the reaction.[2]

-

Elimination and Aromatization: Finally, a molecule of ammonia (or a primary amine) is eliminated, and the pyridinium ring rearomatizes to yield the final N-substituted pyridinium salt.

Caption: The ANRORC mechanism of the Zincke reaction.

Practical Applications in Research and Development

The electrophilic nature of this compound has been harnessed in a variety of synthetic applications, particularly in the fields of drug discovery and materials science.

Synthesis of Bioactive Pyridinium Compounds

The pyridine scaffold is a prevalent motif in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[5][6] The Zincke reaction provides a direct and efficient route to N-substituted pyridinium salts, which are often challenging to synthesize via direct N-alkylation or N-arylation of pyridine, especially with sterically hindered or electronically deactivated partners.[7]

Pyridinium-containing compounds have demonstrated a wide range of biological activities, including antimicrobial and antiviral properties.[8] For instance, the synthesis of novel benzylidenehydrazinylpyridinium salts has been reported, with some derivatives showing significant activity against S. aureus.[9]

| Amine Substrate | Product | Yield (%) | Reference |

| Aniline | 1-Phenylpyridinium chloride | Not specified | [7] |

| 3,5-Dimethoxyaniline | 1-(3,5-Dimethoxyphenyl)pyridinium salt | 94 | [2] |

| Various aliphatic and aromatic amines | N-Substituted Pyridinium Salts | Generally good to excellent | [10] |

Peptide Modification and Bioconjugation

The modification of peptides to enhance their stability, bioavailability, or to introduce functional moieties is a cornerstone of drug development. The Zincke reaction has emerged as a valuable tool for the site-specific modification of peptides. A solid-phase version of the Zincke reaction has been developed for the conjugation of 4,4'-bipyridinium derivatives to the N-terminus or lysine side chains of peptides.[11] This methodology offers a straightforward approach to producing peptide-viologen conjugates, which have potential applications in molecular electronics and as redox-active probes.[11]

Sources

- 1. Zincke salt - Enamine [enamine.net]

- 2. Zincke reaction - Wikipedia [en.wikipedia.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. A general design of pyridinium-based fluorescent probes for enhancing two-photon microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1-(5-Amino-2,4-dinitrophenyl)pyridinium chloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

The Zincke Reaction: A Comprehensive Technical Guide for Modern Organic Synthesis

Foreword: From Historical Curiosity to a Modern Synthetic Workhorse

First described over a century ago by Theodor Zincke, the transformation of pyridines into pyridinium salts has evolved from a notable curiosity in heterocyclic chemistry into a versatile and powerful tool for synthetic chemists, particularly those in the pharmaceutical and materials science sectors.[1] This guide provides an in-depth exploration of the Zincke reaction, from its historical roots to its contemporary applications and mechanistic intricacies. We will delve into the fundamental principles that govern this reaction, provide detailed experimental protocols, and showcase its utility in the synthesis of complex molecules, including bioactive compounds. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the Zincke reaction in their own synthetic endeavors.

A Rich History: The Discovery and Evolution of the Zincke Reaction

The journey of the Zincke reaction began in the early 20th century with the work of the German chemist Theodor Zincke. In 1904, while investigating the reactivity of pyridinium salts, Zincke reported that the reaction of pyridine with 2,4-dinitrochlorobenzene, followed by treatment with a primary amine, resulted in the formation of a new pyridinium salt.[1] This discovery, now known as the Zincke reaction, provided a novel method for the N-functionalization of pyridines.

The initial reports laid the groundwork for understanding the fundamental transformation: the displacement of the 2,4-dinitrophenyl group from an activated pyridinium salt by an amine. For many years, the reaction was primarily of academic interest. However, its true potential began to be realized as chemists recognized its utility in preparing a wide array of N-substituted pyridinium salts that were otherwise difficult to access.

A significant, albeit unintentional, testament to the reaction's enduring relevance came in 2007 when two independent research groups reported what they believed to be a new reaction for synthesizing diazaannulenes. It was later pointed out that they had, in fact, rediscovered the century-old Zincke reaction, highlighting the importance of a thorough understanding of classical organic chemistry literature.

The Heart of the Matter: Unraveling the Reaction Mechanism

The Zincke reaction proceeds through a fascinating and well-elucidated pathway known as the ANRORC mechanism, which stands for A ddition of N ucleophile, R ing O pening, and R ing C losing.[1] This multi-step process is key to understanding the reaction's scope and limitations.

Step 1: Formation of the Zincke Salt

The reaction is initiated by the activation of the pyridine ring. This is typically achieved by reacting pyridine with a strong electrophile, most commonly 2,4-dinitrochlorobenzene, to form the highly electrophilic N-(2,4-dinitrophenyl)pyridinium salt, often referred to as the Zincke salt . This salt is a stable, isolable intermediate.[1]

Step 2: Nucleophilic Addition and Ring Opening

The Zincke salt is then treated with a primary amine. The amine acts as a nucleophile, attacking the pyridinium ring, which leads to the opening of the ring to form a glutaconic aldehyde derivative known as a König salt .[1]

Step 3: Ring Closing and Formation of the New Pyridinium Salt

The open-chain intermediate then undergoes a series of transformations, including isomerization and a second nucleophilic attack by another molecule of the primary amine, which ultimately leads to the expulsion of 2,4-dinitroaniline and the formation of the new, more stable N-substituted pyridinium salt. The final ring-closing step is generally considered the rate-determining step of the reaction.[1]

Visualizing the Zincke Reaction Mechanism

The following diagram, rendered in DOT language, illustrates the key steps of the ANRORC mechanism of the Zincke reaction.

Caption: The ANRORC mechanism of the Zincke reaction.

In the Laboratory: Experimental Protocols

A deep understanding of the Zincke reaction is best complemented by practical, hands-on experience. Below, we provide detailed, step-by-step methodologies for both a classic Zincke reaction and a modern variation.

Classic Zincke Reaction: Synthesis of N-Phenylpyridinium Chloride

This protocol outlines the synthesis of N-phenylpyridinium chloride from pyridine and aniline, a quintessential example of the Zincke reaction.

Materials:

-

Pyridine

-

2,4-Dinitrochlorobenzene

-

Aniline

-

Ethanol (absolute)

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Stirring plate and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Synthesis of the Zincke Salt: In a round-bottom flask, dissolve 2,4-dinitrochlorobenzene (1.0 eq) in a minimal amount of absolute ethanol. To this solution, add pyridine (1.05 eq) dropwise with stirring. The reaction is exothermic. After the initial reaction subsides, heat the mixture to reflux for 1 hour. Allow the mixture to cool to room temperature. The Zincke salt will precipitate. Collect the solid by vacuum filtration, wash with cold ethanol and then diethyl ether, and dry under vacuum.

-

Synthesis of N-Phenylpyridinium Chloride: In a clean, dry round-bottom flask, suspend the prepared Zincke salt (1.0 eq) in absolute ethanol. Add aniline (2.2 eq) to the suspension. Heat the mixture to reflux with stirring for 4-6 hours. The color of the reaction mixture will change significantly. After the reaction is complete, allow the mixture to cool to room temperature. The product, N-phenylpyridinium chloride, will precipitate. Collect the solid by vacuum filtration, wash with cold ethanol and diethyl ether, and dry under vacuum.

Modern Application: Reductive Zincke Reaction for the Synthesis of δ-Amino Ketones

This protocol, adapted from recent literature, demonstrates a modern variation of the Zincke reaction that opens up new synthetic possibilities.[2]

Materials:

-

N-Arylpyridinium salt (prepared via a standard Zincke reaction)

-

Secondary amine (e.g., pyrrolidine)

-

Triethylamine

-

Formic acid

-

[Cp*RhCl₂]₂ (catalyst)

-

Acetonitrile (MeCN)

-

Water

-

Schlenk flask and standard Schlenk line equipment

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the N-arylpyridinium salt (0.3 mmol, 1.0 eq), the secondary amine (0.9 mmol, 3.0 eq), triethylamine (6.3 mmol, 21 eq), and [Cp*RhCl₂]₂ (1 mol%).

-

Add a mixture of acetonitrile and water (15:1 v/v, 4 mL).

-

To the stirred mixture, add formic acid (7.2 mmol, 24 eq).

-

Seal the flask and heat the reaction mixture at 40°C for 16 hours.

-

After cooling to room temperature, the reaction mixture is quenched, and the product is extracted with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired δ-amino ketone.

Scope and Limitations: A Chemist's Perspective

The Zincke reaction is a broadly applicable method for the synthesis of a wide variety of N-substituted pyridinium salts.

Substrate Scope:

| Pyridine Substituent | Amine Type | Typical Yield (%) | Notes |

| H | Primary Alkyl | 70-90 | Generally high yields. |

| H | Primary Aryl | 60-85 | Electron-donating groups on the aniline can increase the rate. |

| 3-Alkyl | Primary Alkyl | 65-85 | Steric hindrance is generally not a major issue. |

| 4-Alkyl | Primary Alkyl | 70-90 | Similar to unsubstituted pyridine. |

| 2-Alkyl | Primary Alkyl | 40-60 | Steric hindrance can lower the yield. |

| H | Chiral Primary Amine | 70-90 | The reaction proceeds with retention of stereochemistry.[3] |

| H | Secondary Amine | N/A | Forms Zincke aldehydes instead of pyridinium salts.[1] |

Limitations and Considerations:

-

Steric Hindrance: As noted in the table, bulky substituents on the pyridine ring, particularly at the 2-position, can significantly reduce the reaction yield.

-

Aryl Halides: While the Zincke reaction is excellent for preparing N-aryl pyridinium salts, the direct arylation of pyridines with unactivated aryl halides is generally not feasible under these conditions.

-

Purification: The pyridinium salt products are ionic and can sometimes be challenging to purify, especially on a large scale. Recrystallization is the most common method.

-

Byproducts: The reaction produces 2,4-dinitroaniline as a stoichiometric byproduct, which must be removed during workup.

Applications in Drug Discovery and Development

The Zincke reaction and its intermediates have found significant application in the pharmaceutical industry, where the pyridine and piperidine scaffolds are prevalent in a vast number of bioactive molecules.

-

Synthesis of Drug Analogues: The "reductive Zincke reaction" has been employed in the synthesis of analogues of known drugs, allowing for the exploration of structure-activity relationships.[2]

-

Late-Stage Functionalization: The ability to introduce diverse amine functionalities onto a pyridine ring makes the Zincke reaction a valuable tool for late-stage functionalization in drug discovery programs. This allows for the rapid generation of a library of compounds for biological screening.

-

Isotopic Labeling: A modern iteration of the Zincke reaction, proceeding through Zincke imine intermediates, has been developed for the incorporation of ¹⁵N into pyridine rings. This is of immense value in drug metabolism and pharmacokinetic (DMPK) studies, where isotopically labeled compounds are used as internal standards for mass spectrometry-based assays.[1] This method has been applied to the synthesis of a ¹⁵N-labeled derivative of the antihistamine bepotastine .[1]

-

Natural Product Synthesis: The Zincke reaction has been a key step in the total synthesis of several complex natural products, including the alkaloids strychnine and norfluorocurarine .[3][4] This demonstrates the reaction's robustness and its ability to be integrated into complex synthetic sequences.

Visualizing a Synthetic Workflow: Zincke Reaction in Drug Discovery

The following diagram illustrates a typical workflow where the Zincke reaction is employed in a drug discovery context for the generation of a compound library.

Caption: A drug discovery workflow utilizing the Zincke reaction.

Conclusion and Future Outlook

The Zincke reaction, a classic name reaction in organic chemistry, has demonstrated remarkable staying power. Its ability to efficiently generate a diverse range of N-substituted pyridinium salts from readily available starting materials has ensured its continued relevance in modern organic synthesis. From its historical discovery to its current applications in the synthesis of complex natural products and in the development of new pharmaceuticals, the Zincke reaction is a testament to the enduring value of fundamental chemical transformations.

As the demand for novel molecular architectures in drug discovery and materials science continues to grow, it is likely that the Zincke reaction and its modern variants will find even broader application. Future research in this area may focus on the development of catalytic versions of the reaction, the expansion of its substrate scope to include even more challenging starting materials, and its integration into automated synthesis platforms. For the practicing chemist, a thorough understanding of the Zincke reaction is not just an appreciation of chemical history, but a valuable addition to their synthetic toolbox.

References

-

Zincke, T. (1904). Ueber Dinitrophenylpyridiniumchlorid und dessen Umwandlungsproducte. Justus Liebigs Annalen der Chemie, 330(2), 361–374. [Link]

-

Reductive Zincke Reaction: Opening of Pyridinium Rings to δ‐Amino Ketones via Transfer Hydrogenation. (2025). ResearchGate. [Link]

-

A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2‑Aminodihydropyridinium Complexes. (2025). National Institutes of Health. [Link]

-

Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. (n.d.). acs.org. Retrieved January 23, 2026, from [Link]

-

Formation and reactivity of pyridinium salts via Zincke imine intermediates. (2024). American Chemical Society. [Link]

-

A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. (n.d.). ChemRxiv. Retrieved January 23, 2026, from [Link]

-

Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

-

Reactivity and synthesis inspired by the Zincke ring-opening of pyridines. (2011). PubMed. [Link]

-

Preparation and Identification of Some New Pyridinium Salts. (2019). Al-Nahrain Journal of Science. [Link]

-

N-Amino Pyridinium Salts in Organic Synthesis. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Formation of phenylpyridinium chloride from 5-anilino-N-phenyl-2,4-pentadienylideniminium chloride. Kinetics in basic media. (1970). Journal of the American Chemical Society. [Link]

-

Synthesis of 3-substituted pyridinium salts. (2025). ResearchGate. [Link]

-

REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. (n.d.). The University of Liverpool Repository. Retrieved January 23, 2026, from [Link]

-

The Pharmaceutical Industry | Environmental | Chemistry | FuseSchool. (2020). YouTube. [Link]

- Preparation method of N-methyl-pyridine chloride. (n.d.). Google Patents.

-

Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists. (2025). National Institutes of Health. [Link]

- One-step synthesis method of 2-chloropyridine from N-pyridine oxide. (n.d.). Google Patents.

Sources

- 1. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2‑Aminodihydropyridinium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactivity and synthesis inspired by the Zincke ring-opening of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 1-(2,4-Dinitrophenyl)pyridinium Chloride in Organic Solvents

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 1-(2,4-dinitrophenyl)pyridinium chloride, a compound commonly known as Zincke salt. Recognizing the pivotal role of solubility in drug development, chemical synthesis, and various research applications, this document offers a detailed analysis of the physicochemical principles governing its solubility in diverse organic media. In light of the limited availability of quantitative solubility data in public literature, this guide equips researchers, scientists, and drug development professionals with robust, step-by-step experimental protocols to accurately determine the solubility of this compound in their own laboratory settings. The methodologies detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Introduction to this compound (Zincke Salt)

This compound is a pyridinium salt that serves as a versatile reagent in organic synthesis. It is notably employed in the Zincke reaction for the preparation of other pyridinium salts by reacting with primary amines. Its chemical structure, featuring a positively charged pyridinium ring and a dinitrophenyl group, imparts a high degree of polarity to the molecule. This inherent polarity is a dominant factor influencing its solubility in various solvents. Understanding the solubility of Zincke salt is crucial for optimizing reaction conditions, developing purification strategies such as recrystallization, and for its potential applications in medicinal chemistry and materials science.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the properties of the solvent. For this compound, the key factors are its ionic nature, the presence of polar functional groups (nitro groups), and the aromatic rings.

-

Ionic Character: As a salt, the compound exists as a pyridinium cation and a chloride anion. This ionic nature generally leads to good solubility in polar, protic solvents that can effectively solvate the ions through dipole-ion interactions and hydrogen bonding.

-

Polarity: The two nitro groups on the phenyl ring are strongly electron-withdrawing, contributing significantly to the molecule's overall polarity. This enhances its affinity for polar solvents.

-

Hydrogen Bonding: While the pyridinium cation itself is not a hydrogen bond donor, the chloride anion can act as a hydrogen bond acceptor. Solvents with hydrogen bond donating capabilities (e.g., alcohols, water) can interact favorably with the anion, promoting dissolution.

-

"Like Dissolves Like": This principle suggests that polar compounds are more soluble in polar solvents, and nonpolar compounds in nonpolar solvents. Consequently, this compound is expected to have poor solubility in nonpolar solvents like hydrocarbons and ethers.

Qualitative Solubility Profile

While precise quantitative data is not widely published, a qualitative understanding of the solubility of this compound can be summarized as follows:

| Solvent Class | Example Solvents | Qualitative Solubility | Rationale |

| Protic, Highly Polar | Water, Methanol, Ethanol | Soluble to Moderately Soluble | Strong dipole-ion interactions and hydrogen bonding effectively solvate the pyridinium cation and chloride anion. |

| Aprotic, Highly Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | High dielectric constants and strong dipole moments allow for effective solvation of ions. |

| Aprotic, Moderately Polar | Acetone, Acetonitrile | Slightly Soluble to Insoluble | Lower polarity and lack of hydrogen bond donating ability result in weaker interactions with the ionic compound. Solubility in acetone is noted to increase with temperature. |

| Halogenated | Dichloromethane, Chloroform | Insoluble | Although they have dipole moments, their ability to solvate ions is limited compared to more polar solvents. |

| Nonpolar | Diethyl Ether, Petroleum Ether, Hexane | Insoluble | Lack of significant polarity and inability to form strong interactions with the ionic solute. |

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of published quantitative solubility data, this section provides a detailed, field-proven protocol for its determination. The recommended approach is the isothermal shake-flask method, a gold standard for solubility measurement, followed by quantification using UV/Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Isothermal Shake-Flask Method

This method establishes equilibrium between the solid solute and the solvent at a constant temperature.

Workflow Diagram:

Caption: Workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Protocol:

-

Preparation: To a series of glass vials with screw caps, add a precisely known volume (e.g., 5.0 mL) of the desired organic solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is essential for confirming saturation.

-

Equilibration: Seal the vials tightly and place them in a constant temperature water bath or incubator with agitation (e.g., orbital shaker) set to the desired temperature (e.g., 25°C). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution equilibrium is reached.

-

Sample Collection and Filtration: After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature environment for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. Immediately filter the collected supernatant through a chemically resistant syringe filter (e.g., PTFE, 0.45 µm pore size) to remove any undissolved microparticles.

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as UV/Vis spectroscopy or HPLC.

Quantification by UV/Vis Spectroscopy

This method is suitable for rapid and straightforward quantification, provided that the solvent does not have significant absorbance at the analysis wavelength.

Protocol:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV/Vis spectrophotometer to identify the λmax, which is the wavelength at which the compound absorbs the most light.

-

Prepare a Calibration Curve:

-

Create a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of dilutions of the stock solution to prepare at least five standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. This is the calibration curve, and it should be linear, adhering to the Beer-Lambert law.

-

-

Analyze the Saturated Solution:

-

Take the clear filtrate obtained from the shake-flask experiment.

-

If necessary, dilute a known volume of the filtrate with the solvent to ensure that its absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the (diluted) sample at the λmax.

-

Use the equation of the line from the calibration curve to calculate the concentration of this compound in the sample. Remember to account for any dilution factor.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and often more sensitive method, particularly useful if the solvent has interfering absorbance or if impurities are present.

Protocol:

-

Method Development: Develop a suitable HPLC method for the analysis of this compound. This involves selecting an appropriate column (e.g., a C18 reversed-phase column), a mobile phase that provides good peak shape and retention, a suitable flow rate, and a detector wavelength (likely the λmax determined for UV/Vis spectroscopy).

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.

-

Inject a fixed volume of each standard solution into the HPLC system and record the corresponding peak area.

-

Plot a graph of peak area versus concentration to generate a linear calibration curve.

-

-

Analyze the Saturated Solution:

-

Take the clear filtrate from the shake-flask experiment.

-

If necessary, dilute a known volume of the filtrate with the mobile phase to bring the concentration within the linear range of the calibration curve.

-

Inject the same fixed volume of the (diluted) sample into the HPLC system and record the peak area for this compound.

-

Use the calibration curve to determine the concentration of the compound in the sample, correcting for any dilutions made.

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazards: It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid creating dust. In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

While quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented, its solubility profile can be logically predicted based on its physicochemical properties. It exhibits a preference for polar, protic solvents and is largely insoluble in nonpolar media. This technical guide provides a robust framework for researchers to experimentally determine the precise solubility of this compound in solvents relevant to their work. The detailed protocols for the isothermal shake-flask method coupled with UV/Vis or HPLC analysis are designed to yield accurate and reproducible results, empowering scientists in their research and development endeavors.

References

-

PubChem. Pyridinium, 1-(2,4-dinitrophenyl)-, chloride (1:1). National Center for Biotechnology Information. [Link]

-

PubChem. Pyridinium, 1-(2,4-dinitrophenyl)-, chloride (1:1) - Section 8: Safety and Hazards. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. N-(4-PYRIDYL)PYRIDINIUM CHLORIDE HYDROCHLORIDE. [Link]

-

Wikipedia. Pyridinium chloride. [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

ResearchGate. How to find solubilities of drugs by using uv-visible spectroscopy? [Link]

-

PubMed. Pyridinium aldoxime analysis by HPLC: the method for studies on pharmacokinetics and stability. [Link]

Sources

role of Zincke salt in organic chemistry

An In-Depth Technical Guide to the Role of Zincke Salts in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

For over a century, the Zincke reaction has served as a cornerstone in heterocyclic chemistry, providing a robust method for the synthesis of N-substituted pyridinium salts.[1][2] Initially developed by Theodor Zincke, this transformation involves the reaction of a pyridine with an activating agent, typically 2,4-dinitrochlorobenzene, to form a highly electrophilic "Zincke salt."[3][4] This activated intermediate subsequently reacts with primary or secondary amines to yield new pyridinium salts or ring-opened "Zincke aldehydes," respectively.[3][5] This guide delves into the core principles of Zincke salt chemistry, exploring its mechanistic underpinnings, expansive synthetic applications, and modern adaptations that have cemented its relevance in contemporary organic synthesis, particularly within the realms of drug discovery, natural product synthesis, and materials science. We will examine not only the classical applications but also cutting-edge methodologies, including high-throughput screening, isotopic labeling, and the synthesis of complex molecular architectures.

The Foundation: Understanding Zincke Salts

Historical Context and Core Structure

The journey of Zincke salts began in 1903, when Theodor Zincke reported that treating pyridine with 2,4-dinitrochlorobenzene produced 1-(2,4-dinitrophenyl)pyridinium chloride.[4] This compound, now known as the classical Zincke salt, is a stable, white solid soluble in polar, protic solvents.[5] The key to its utility lies in the powerful electron-withdrawing nature of the 2,4-dinitrophenyl (DNP) group. This group renders the pyridinium ring highly electron-deficient and thus susceptible to nucleophilic attack, a state not readily achievable with unactivated pyridines.

Synthesis of the Zincke Salt

The preparation of the archetypal Zincke salt is a straightforward aromatic nucleophilic substitution reaction. Pyridine, acting as a nucleophile, displaces the chloride from the electron-deficient 2,4-dinitrochlorobenzene.[3][6] The resulting pyridinium salt is typically stable and can be isolated and purified by recrystallization before use in subsequent transformations.[3]

Caption: Synthesis of the classical Zincke Salt.

The Zincke Reaction: Mechanistic Pathways and Synthetic Dichotomy

The true synthetic power of Zincke salts is unleashed in their reaction with amines. The outcome of this reaction is critically dependent on the nature of the amine nucleophile—a distinction that provides access to two distinct and highly valuable product classes.

Pathway A: Reaction with Primary Amines (The ANRORC Mechanism)

When a Zincke salt is treated with a primary amine (aliphatic or aromatic), a new N-substituted pyridinium salt is formed, with the expulsion of 2,4-dinitroaniline.[5] This transformation proceeds through a well-established A ddition of N ucleophile, R ing O pening, and R ing C losing (ANRORC) mechanism.[3]

The key mechanistic steps are:

-

Nucleophilic Addition: The primary amine attacks the electron-deficient pyridinium ring, typically at the C2 position.

-

Ring Opening: The resulting adduct undergoes electrocyclic ring-opening to form a glutacondialdehyde derivative, often referred to as a König salt.[3]

-

Amine Exchange & Isomerization: A second molecule of the primary amine can facilitate the displacement of the 2,4-dinitroaniline group. The open-chain intermediate undergoes cis-trans isomerization to adopt a conformation suitable for cyclization.

-

Ring Closing: The terminal amino group attacks the iminium ion at the other end of the chain in a 6-π electrocyclization reaction.

-

Aromatization: Elimination of an amine and a proton transfer step regenerates the aromatic pyridinium ring, now bearing the substituent from the primary amine nucleophile.

A significant advantage of this pathway is the retention of stereochemistry when chiral primary amines are employed, providing an effective route to chiral pyridinium salts.[4][7]

Caption: The ANRORC mechanism for pyridinium salt synthesis.

Pathway B: Reaction with Secondary Amines (Zincke Aldehyde Formation)

In a fascinating divergence, the reaction of a Zincke salt with a secondary amine does not lead to a new pyridinium salt. Because the secondary amine lacks the necessary protons for the final elimination and re-aromatization step, the reaction arrests after the ring-opening stage.[3] Subsequent hydrolysis of the terminal iminium group yields a 5-(dialkylamino)penta-2,4-dienal, commonly known as a Zincke aldehyde .[2][3]

These donor-acceptor dienes are not mere byproducts but are highly versatile synthetic intermediates in their own right, serving as precursors for the synthesis of various acyclic and heterocyclic compounds, including indoles and pyrrolines.[2]

Caption: Formation of Zincke Aldehydes using secondary amines.

Applications in Pharmaceutical and Agrochemical Development

The ability to construct substituted pyridinium rings and their derivatives makes Zincke chemistry exceptionally valuable in the life sciences, where these scaffolds are prevalent.

A Gateway to N-(Hetero)aryl Piperidines

The N-(hetero)aryl piperidine motif is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[8] A powerful strategy for accessing these compounds involves a two-step sequence:

-

Zincke Reaction: Synthesis of an N-(hetero)aryl pyridinium salt from a Zincke intermediate and a (hetero)aryl aniline.

-

Reduction: Hydrogenation of the resulting pyridinium salt to furnish the corresponding piperidine.

This approach allows for the convergent assembly of complex molecules and is amenable to high-throughput experimentation (HTE), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[8]

Isotopic Labeling for ADMET Studies